molecular formula C22H16N2O2 B15211328 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone CAS No. 100456-54-0

1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone

Cat. No.: B15211328
CAS No.: 100456-54-0
M. Wt: 340.4 g/mol
InChI Key: QURFKWBYZWEXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone is a complex organic compound characterized by its extended π-electron system and unique structural features. This compound is part of the indolo[3,2-b]carbazole family, known for their significant roles in organic electronics and photonics due to their excellent charge-transporting properties and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone typically involves multi-step organic reactions. One common method includes the electrophilic substitution reactions where hydrogen atoms in specific positions of the indolo[3,2-b]carbazole backbone are replaced by functional groups .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted derivatives of indolo[3,2-b]carbazole, which can have different electronic and photophysical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone stands out due to its specific structural modifications that enhance its electronic properties and stability. These features make it particularly suitable for applications in organic electronics and photonics .

Properties

CAS No.

100456-54-0

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(5-acetylindolo[3,2-b]carbazol-11-yl)ethanone

InChI

InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3

InChI Key

QURFKWBYZWEXCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.